5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole
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Overview
Description
5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole is a heterocyclic compound with the molecular formula C10H5ClF3NO and a molecular weight of 247.6 g/mol . This compound is characterized by the presence of an oxazole ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group. It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a preferred method for synthesizing oxazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chloro and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the oxazole ring or the substituents.
Scientific Research Applications
5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another heterocyclic compound with similar substituents but a different core structure.
5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-furancarboxaldehyde: A related compound with a furan ring instead of an oxazole ring.
Uniqueness
5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole is unique due to its specific combination of an oxazole ring with a 3-chloro-5-(trifluoromethyl)phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGKWNMFMFXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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